molecular formula C14H14N2O2+2 B14421524 4,4'-Bipyridinium, 1,1'-diacetyl- CAS No. 83993-47-9

4,4'-Bipyridinium, 1,1'-diacetyl-

Cat. No.: B14421524
CAS No.: 83993-47-9
M. Wt: 242.27 g/mol
InChI Key: NOYRDSNKGDFHJO-UHFFFAOYSA-N
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Description

4,4’-Bipyridinium, 1,1’-diacetyl-: is a derivative of bipyridinium compounds, which are known for their electrochemical properties and applications in various fields. This compound is characterized by the presence of two pyridinium rings connected by a single bond, with acetyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1,1’-diacetyl- typically involves the reaction of 4,4’-bipyridine with acetylating agents under controlled conditions. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing bipyridinium residues, which can be further modified to introduce acetyl groups.

Industrial Production Methods: Industrial production of 4,4’-Bipyridinium, 1,1’-diacetyl- may involve large-scale cyclocondensation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Properties

CAS No.

83993-47-9

Molecular Formula

C14H14N2O2+2

Molecular Weight

242.27 g/mol

IUPAC Name

1-[4-(1-acetylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethanone

InChI

InChI=1S/C14H14N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h3-10H,1-2H3/q+2

InChI Key

NOYRDSNKGDFHJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C(=O)C

Origin of Product

United States

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